molecular formula C12H16ClNS B13274575 N-(4-chloro-2-methylphenyl)thian-3-amine

N-(4-chloro-2-methylphenyl)thian-3-amine

Cat. No.: B13274575
M. Wt: 241.78 g/mol
InChI Key: KGLMRKWLMPECSR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)thian-3-amine is an organic compound characterized by the presence of a thian-3-amine group attached to a 4-chloro-2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 4-chloro-2-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The mixture is refluxed to ensure complete reaction, and the product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-chloro-2-methylphenyl)thian-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: N-(4-chloro-2-methylphenyl)thian-3-amine is unique due to its specific combination of a thian-3-amine group with a 4-chloro-2-methylphenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16ClNS/c1-9-7-10(13)4-5-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

KGLMRKWLMPECSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCCSC2

Origin of Product

United States

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